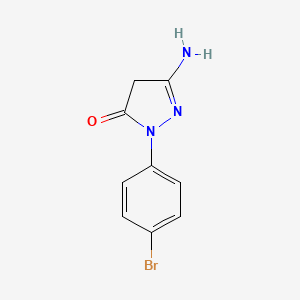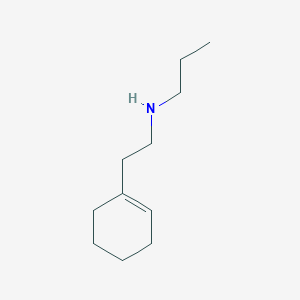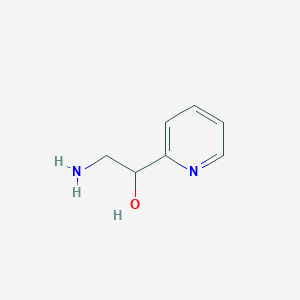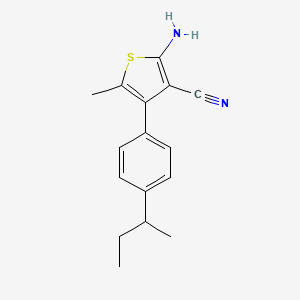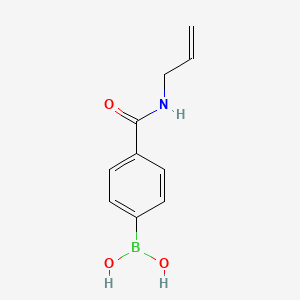
4-Allylaminocarbonylphenylboronsäure
Übersicht
Beschreibung
4-Allylaminocarbonylphenylboronic acid is a compound that belongs to the arylboronic acid family. Arylboronic acids are known for their low toxicity, good thermal stability, compatibility with various functional groups, and insensitivity to water and air. These properties make them valuable intermediates in organic synthesis. Although the provided papers do not directly discuss 4-Allylaminocarbonylphenylboronic acid, they do provide insights into the synthesis and applications of similar arylboronic acids, which can be extrapolated to understand the potential of 4-Allylaminocarbonylphenylboronic acid in various chemical contexts.
Synthesis Analysis
The synthesis of arylboronic acids typically involves multiple steps, including reduction, acylation, and hydrolysis reactions. For instance, the synthesis of 4-(2-(diethylamino)ethyl)phenylboronic acid was achieved using 4-bromophenylacetic acid as the lead compound, followed by a three-step reaction process . The structure of the synthesized compound was confirmed by 1H NMR. This suggests that a similar approach could be used for synthesizing 4-Allylaminocarbonylphenylboronic acid, with appropriate modifications to the starting materials and reaction conditions to introduce the allylaminocarbonyl functional group.
Molecular Structure Analysis
Arylboronic acids often participate in the formation of supramolecular assemblies due to their ability to form hydrogen bonds. For example, phenylboronic and 4-methoxyphenylboronic acids have been reported to form assemblies with 4,4'-bipyridine and 1,2-bis(4-pyridyl)ethene through O–H⋯N hydrogen bonds between hetero N-atoms and the –B(OH)2 group . This indicates that 4-Allylaminocarbonylphenylboronic acid could also engage in similar hydrogen bonding interactions, potentially leading to the formation of novel supramolecular structures.
Chemical Reactions Analysis
Arylboronic acids are versatile reagents in chemical reactions. For example, 4-iodophenylboronic acid has been shown to significantly enhance the chemiluminescent horseradish peroxidase-catalyzed oxidation of luminol, suggesting its role as a catalyst or enhancer in biochemical assays . This property could be shared by 4-Allylaminocarbonylphenylboronic acid, making it a candidate for use in chemiluminescence-based detection methods or other enzymatic reactions where boronic acids can play a role.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-Allylaminocarbonylphenylboronic acid are not detailed in the provided papers, the general characteristics of arylboronic acids can be inferred. These compounds are typically stable under ambient conditions and exhibit compatibility with a variety of functional groups. Their solubility in water and resistance to oxidation make them suitable for use in aqueous environments and under conditions where other reactive intermediates might degrade .
Wissenschaftliche Forschungsanwendungen
Materialwissenschaft
In der Materialwissenschaft könnte diese Verbindung zur Modifizierung der Oberfläche von Polymeren zur selektiven Anreicherung von cis-Diol-haltigen Molekülen verwendet werden. Dies ist besonders relevant bei der Entwicklung hochspezifischer, mit Phenylboronsäure funktionalisierter organischer Polymere .
Arzneimittelentwicklung
Die einzigartigen Eigenschaften von Boronsäuren, wie die Bildung reversibler Komplexe mit Polyolen, machen 4-Allylaminocarbonylphenylboronsäure zu einem Kandidaten für Anwendungen in der Arzneimittelentwicklung. Es könnte bei der Entwicklung von glukoseempfindlichen polymeren Nanopartikel für die Insulinabgabe verwendet werden .
Sensoranwendungen
Boronsäuren wurden aufgrund ihrer Wechselwirkung mit Diolen und starken Lewis-Basen in Sensoranwendungen eingesetzt. This compound könnte in Sensoren zur Detektion von Biomolekülen oder Umweltanalysen integriert werden .
Nanotechnologie
Die Fähigkeit der Verbindung, reversible kovalente Bindungen mit bestimmten Biomolekülen einzugehen, macht sie zu einem interessanten Kandidaten für die Oberflächenmodifizierung in der Nanotechnologie. Sie könnte verwendet werden, um die Dispersion und die Einarbeitung von metallischen Nanopartikeln oder Kohlenstoffnanostrukturen zu fördern .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Wirkmechanismus
Target of Action
Boronic acids are known to interact with various enzymes and receptors, often forming reversible covalent bonds with a target molecule .
Mode of Action
Boronic acids, in general, are known to interact with their targets through the formation of reversible covalent bonds . This allows them to modulate the activity of their target molecules, potentially leading to changes in cellular processes .
Biochemical Pathways
Given the potential for boronic acids to interact with various enzymes and receptors, it is likely that this compound could influence multiple biochemical pathways .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Allylaminocarbonylphenylboronic acid . These factors could include pH, temperature, and the presence of other molecules that can interact with the compound .
Eigenschaften
IUPAC Name |
[4-(prop-2-enylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BNO3/c1-2-7-12-10(13)8-3-5-9(6-4-8)11(14)15/h2-6,14-15H,1,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVRLQMDCATRNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC=C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397580 | |
| Record name | 4-Allylaminocarbonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850568-20-6 | |
| Record name | 4-Allylaminocarbonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1274319.png)
![1-(2-Aminobenzo[d]thiazol-6-yl)ethanone](/img/structure/B1274329.png)

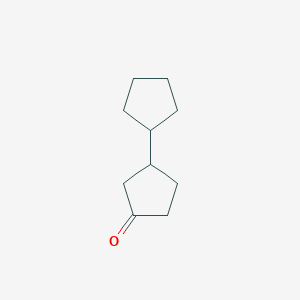
![4-Amino-4-[4-(4-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile](/img/structure/B1274339.png)
